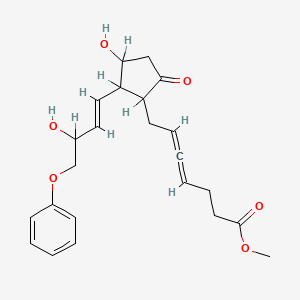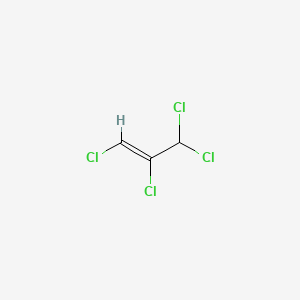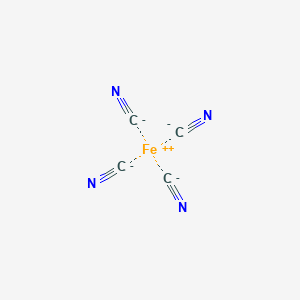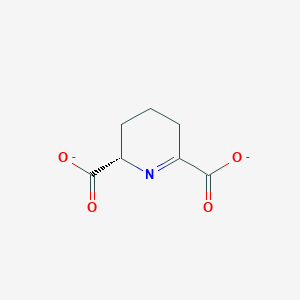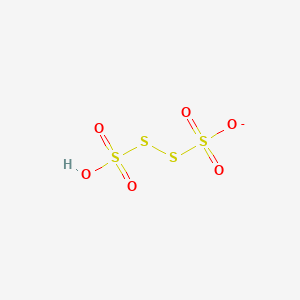![molecular formula C24H33NO4 B1241647 (4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione](/img/structure/B1241647.png)
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione is a natural product found in Aspergillus with data available.
Scientific Research Applications
Macrocyclic and Crown Ether Derivatives
Structural Analysis : The study by Alaoui et al. (2007) investigated a compound closely related in structure, revealing insights into macrocyclic systems containing benzo-fused macrocycles and dicarbonyl spacers. These structures are notable for their potential in coordination chemistry due to their cavity structure and spatial arrangement of functional groups (Alaoui et al., 2007).
Synthesis Techniques : Research by Basavaiah and Satyanarayana (2001) focused on a novel synthesis method for functionalized propellano-bislactones, a category to which the compound is related. This approach is significant for the synthesis of complex organic structures (Basavaiah & Satyanarayana, 2001).
Applications in Organic Synthesis
Diels-Alder Reactions : Zezula et al. (2001) explored the use of similar compounds in intramolecular Diels-Alder reactions, a key method in organic synthesis for constructing cyclic structures. This study highlights the compound's utility in synthesizing complex organic molecules (Zezula et al., 2001).
Photoresponsive Properties : Akabori et al. (1988) investigated compounds with structures resembling the query compound for their photoresponsive properties. This research is crucial for developing materials with light-activated features (Akabori et al., 1988).
Potential in Coordination Chemistry
Tetrazole-Containing Macrocycles : A study by Zubarev et al. (2001) on tetrazole-containing macrocycles, which share structural features with the query compound, contributes to the understanding of coordination chemistry and the design of novel ligands (Zubarev et al., 2001).
Biopotent Macrocyclic Complexes : Research by Rathi and Singh (2015) on macrocyclic complexes involving similar structures highlights their potential in bioactive applications, particularly in antimicrobial and antioxidant properties (Rathi & Singh, 2015).
properties
Product Name |
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione |
|---|---|
Molecular Formula |
C24H33NO4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione |
InChI |
InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19-20(28-19)8-9-21(26)29-24(17,22)23(27)25-18/h8-9,11-13,16-20,22H,6-7,10H2,1-5H3,(H,25,27)/b9-8+,14-11+ |
InChI Key |
VJOXDHDYUAEUMO-HUKVCQRGSA-N |
Isomeric SMILES |
CC1C2C(NC(=O)C23C(/C=C(/CCC4C(O4)/C=C/C(=O)O3)\C)C=C1C)CC(C)C |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C(CCC4C(O4)C=CC(=O)O3)C)C=C1C)CC(C)C |
synonyms |
10-isopropyl-14-methyl-22-oxa-17-epoxy(12)cytochalasa-6,13,19-triene-1,21-dione aspochalasin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



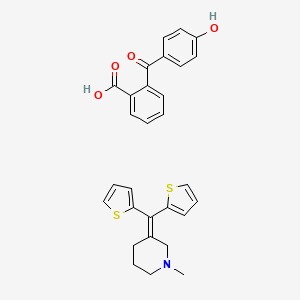
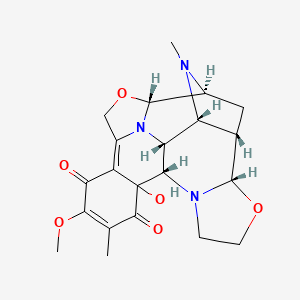
![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)

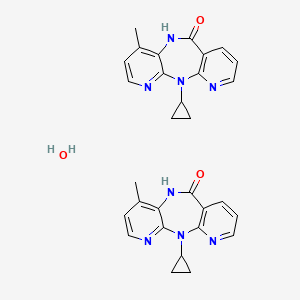
![[3H]azietomidate](/img/structure/B1241571.png)
![9-phenyl-7-propyl-4H,6H-pyrimido[6,1-b][1,3]thiazine-6,8(7H)-dione](/img/structure/B1241572.png)
![ethyl 2-((S)-8-((R)-2-(3-chlorophenyl)-2-hydroxyethylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)acetate](/img/structure/B1241574.png)
